(+)-Allylglycine

Chiral chromatography Amino acid analysis Quality control

Procure (+)-Allylglycine (CAS 54594-06-8) — the D-enantiomer — when your research demands stereochemical precision. Unlike L-allylglycine, the D-enantiomer is not a substrate for mammalian L-amino acid oxidase and does not produce the GAD-inhibitory metabolite 2-keto-4-pentenoic acid (2K4PA), making it the validated negative control in GABA depletion studies. Using the racemic DL-mixture confounds data interpretation. As a chiral synthon, its terminal alkene enables epoxidation, dihydroxylation, and cross-metathesis with >95% de, eliminating chiral resolution steps. Supplied at ≥98% purity with specific rotation +35.0 to +37.0° for chiral HPLC method validation.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 54594-06-8
Cat. No. B555650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Allylglycine
CAS54594-06-8
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC=CCC(C(=O)O)N
InChIInChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m1/s1
InChIKeyWNNNWFKQCKFSDK-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Allylglycine (CAS 54594-06-8): D-Enantiomer of the GAD Inhibitor Allylglycine for Seizure Modeling and Chiral Synthesis


(+)-Allylglycine (CAS 54594-06-8), the D-enantiomer of allylglycine [1], is an unnatural α‑amino acid with a terminal alkene side chain [2]. It is a white crystalline solid with a molecular formula of C₅H₉NO₂ and a molecular weight of 115.13 g/mol [2]. As the enantiomer of L‑allylglycine (CAS 16338‑48‑0), a known inhibitor of glutamate decarboxylase (GAD) [1], D‑allylglycine is used as a stereochemical control and as a chiral building block in the synthesis of enantiomerically pure α‑amino acids [1][3].

Why Generic Substitution of (+)-Allylglycine Fails: Enantioselective Metabolism and Differential Activity


Substituting (+)-allylglycine with the more common L‑enantiomer or the racemic mixture is not scientifically valid due to stereospecific metabolic activation and distinct biological roles. L‑Allylglycine acts as a prodrug, requiring conversion by stereospecific L‑amino acid oxidase to 2‑keto‑4‑pentenoic acid (2K4PA) for its potent GAD inhibition [1]. 2K4PA is a potent inhibitor of cerebral GAD, being 1,000‑ to 2,000‑fold more effective than the parent amino acid [2]. This conversion is enantioselective; D‑allylglycine is not an effective substrate for the mammalian L‑amino acid oxidase and therefore does not produce the same active metabolite [1]. Consequently, D‑allylglycine is used as a control in GABA research to distinguish stereospecific effects from non‑specific actions of the L‑enantiomer . Using racemic DL‑allylglycine introduces an undefined mixture that confounds data interpretation. The quantified differences detailed below clarify when procurement of the D‑enantiomer is essential.

(+)-Allylglycine Evidence Guide: Quantified Differentiation from L-Allylglycine and Other GAD Inhibitors


Enantiomeric Purity and Specific Rotation: Analytical Differentiation from L-Allylglycine and Racemate

(+)-Allylglycine (D-enantiomer) exhibits a positive specific optical rotation, distinguishing it from the L-enantiomer and the racemic mixture. Vendor specifications report a specific rotation of +35.0 to +37.0° (c = 4 in H₂O at 25 °C) . In contrast, L-allylglycine exhibits a negative specific rotation, reported as -35° to -39° (c = 4, H₂O) . The racemic DL-allylglycine has a specific rotation of 0°. Commercial (+)-allylglycine is available at ≥98% purity by TLC and HPLC .

Chiral chromatography Amino acid analysis Quality control

GAD Inhibition and Metabolic Activation: Stereospecific Prodrug Requirement

L‑Allylglycine requires metabolic conversion to 2‑keto‑4‑pentenoic acid (2K4PA) for potent GAD inhibition. 2K4PA inhibits cerebral GAD with an IC₅₀ that is 1,000‑ to 2,000‑fold lower (more potent) than the parent L‑allylglycine [1]. The conversion is mediated by stereospecific L‑amino acid oxidase; D‑allylglycine is a poor substrate for this enzyme and does not produce 2K4PA at comparable rates [2]. Consequently, D‑allylglycine exhibits minimal GAD inhibition in standard assays .

Glutamate decarboxylase GABA synthesis Enzyme inhibition

Seizure Model Latency: Allylglycine vs. 3-Mercaptopropionic Acid

Allylglycine (as racemate or L‑enantiomer) produces seizures with a longer latency than other direct GAD inhibitors. In mice and photosensitive baboons, seizure onset latency after allylglycine administration ranged from 44 to 240 minutes. In contrast, 3‑mercaptopropionic acid induced seizures within 2.5 to 8 minutes, and 4‑deoxypyridoxine within 9 to 114 minutes [1]. This extended latency reflects the time required for metabolic conversion of allylglycine to 2K4PA.

Epilepsy model Convulsant In vivo pharmacology

Chiral Building Block: Enantioselective Synthesis of Unnatural α-Amino Acids

(+)-Allylglycine serves as a chiral glycine equivalent for the preparation of enantiomerically pure α‑tertiary and α‑quaternary α‑amino acids . The terminal alkene side chain enables further functionalization (e.g., epoxidation, hydroxylation) with high diastereoselectivity. For example, asymmetric induction during hydroxylation of the allylglycine side chain can achieve diastereomeric excesses of >95% [1]. In contrast, racemic DL‑allylglycine requires resolution steps that reduce yield and increase cost.

Asymmetric synthesis Peptide chemistry Unnatural amino acids

Best Research and Industrial Application Scenarios for (+)-Allylglycine (CAS 54594-06-8)


Negative Control for GABA Depletion Studies

In studies utilizing L‑allylglycine to deplete GABA via GAD inhibition, (+)-allylglycine serves as the stereochemical negative control. Because it is not efficiently converted to 2K4PA by mammalian L‑amino acid oxidase, it does not induce GABA depletion or seizures at comparable doses [1]. This allows researchers to attribute observed effects specifically to GAD inhibition rather than to non‑specific amino acid effects.

Chiral Building Block for Peptidomimetic Synthesis

(+)-Allylglycine is employed as a chiral synthon for the asymmetric synthesis of peptidomimetics and other enantiomerically pure α‑amino acid derivatives. Its terminal alkene permits further stereoselective transformations such as epoxidation, dihydroxylation, and cross‑metathesis [2]. The high diastereomeric excess (>95% de) achievable in these reactions [2] eliminates the need for additional chiral resolution steps, streamlining the synthesis of complex targets.

Reference Standard for Chiral Purity Analysis

Due to its well‑defined positive specific rotation (+35.0 to +37.0°) and high commercial purity (≥98%) , (+)-allylglycine is an ideal reference standard for developing and validating chiral HPLC methods. It is used to calibrate systems for separating D‑ and L‑enantiomers of allylglycine and structurally related non‑proteinogenic amino acids in pharmaceutical and agrochemical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Allylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.